molecular formula C26H28ClNO4S B10955498 Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10955498
M. Wt: 486.0 g/mol
InChI Key: QJZSMPSCJQEEPA-UHFFFAOYSA-N
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Description

METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves several steps. The starting materials typically include 4-chlorophenol, methyl iodide, and 2-methylthiophene. The synthetic route involves the following key steps:

    Formation of 4-chlorophenoxy methyl intermediate: This is achieved by reacting 4-chlorophenol with methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with 2-methylthiophene: The intermediate is then coupled with 2-methylthiophene using a palladium-catalyzed cross-coupling reaction.

    Cyclization and esterification: The resulting product undergoes cyclization to form the quinoline ring, followed by esterification to introduce the carboxylate group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be compared with similar compounds such as:

    2-Methyl-4-chlorophenoxyacetic acid: This compound is a widely used herbicide with a simpler structure and different applications.

    4-Chlorophenoxyacetic acid: Another herbicide with similar structural features but lacking the quinoline and thienyl groups.

    2-Methyl-4-chlorophenol: A precursor in the synthesis of various organic compounds, including the target compound.

The uniqueness of METHYL 4-{4-[(4-CHLOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its complex structure, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H28ClNO4S

Molecular Weight

486.0 g/mol

IUPAC Name

methyl 4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H28ClNO4S/c1-14-22(25(30)31-5)24(23-19(28-14)11-26(3,4)12-20(23)29)21-10-16(15(2)33-21)13-32-18-8-6-17(27)7-9-18/h6-10,24,28H,11-13H2,1-5H3

InChI Key

QJZSMPSCJQEEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(S3)C)COC4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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